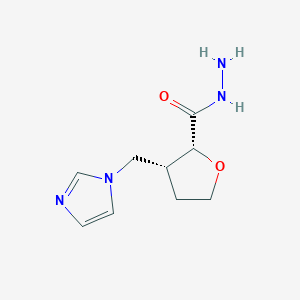

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide

Descripción

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide is a chiral carbohydrazide derivative featuring an imidazole-substituted oxolane (tetrahydrofuran) backbone. The stereochemistry at the 2R and 3R positions, along with the imidazole moiety, imparts unique electronic and steric properties that influence its reactivity and biological activity.

Propiedades

IUPAC Name |

(2R,3R)-3-(imidazol-1-ylmethyl)oxolane-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c10-12-9(14)8-7(1-4-15-8)5-13-3-2-11-6-13/h2-3,6-8H,1,4-5,10H2,(H,12,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSOHAFZKGZSQA-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1CN2C=CN=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]([C@H]1CN2C=CN=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide typically involves the following steps:

Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols and appropriate electrophiles.

Introduction of the Imidazole Group: The imidazole group can be introduced via nucleophilic substitution reactions using imidazole and suitable leaving groups.

Formation of the Carbohydrazide Moiety: The carbohydrazide group can be synthesized by reacting hydrazine with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a tetrahydrofuran-like oxolane ring with an imidazole substituent, which contributes to its biological activity and chemical reactivity.

Chemistry

In the realm of synthetic chemistry, (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds with varied functionalities.

Biological Research

This compound is being investigated for its potential as a biochemical probe or precursor for biologically active molecules. Research indicates that it may interact with specific enzymes or receptors, providing insights into biological processes. For instance:

- Antimicrobial Activity : Studies have shown that imidazole derivatives exhibit antibacterial properties against various pathogens, suggesting that (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide could be evaluated for similar activities .

Medicinal Chemistry

In medicinal applications, this compound has potential therapeutic properties. It may serve as a lead compound for drug development targeting diseases such as diabetes and obesity due to its structural similarity to known inhibitors of diacylglycerol O-acyltransferase type 1 (DGAT1), which plays a role in lipid metabolism .

Industrial Applications

The unique chemical properties of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide make it suitable for developing new materials such as polymers or coatings. Its stability and reactivity can be harnessed in industrial processes to create advanced materials.

Case Study 1: Antimicrobial Evaluation

A study evaluated various imidazole derivatives for their antibacterial efficacy against common pathogens. The results indicated that compounds similar to (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide exhibited significant antimicrobial activity, suggesting potential therapeutic applications in treating infections .

Case Study 2: Drug Development for Diabetes

Research focused on imidazole derivatives revealed their potential as DGAT1 inhibitors. Given the structural characteristics of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide, it was proposed that this compound could be synthesized and tested for similar inhibitory effects on lipid metabolism disorders .

Mecanismo De Acción

The mechanism of action of (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Key Observations :

Comparison of Yields :

- Coumarin-carbohydrazides () report yields of 65–80% under reflux conditions.

- Indole-carbohydrazides () achieve 50–60% yields due to steric hindrance from the indole ring.

- Methoxymethyl-substituted oxolane derivatives () show higher yields (75–85%), attributed to simpler substituent chemistry.

Antimicrobial Potential

The imidazole moiety is known for antimicrobial activity via disruption of fungal cytochrome P450 enzymes (e.g., in azole antifungals). Comparatively:

- Coumarin-imidazolone hybrids () inhibit microbial topoisomerase II with IC₅₀ values of 1.2–3.8 µM.

- Indole-carbohydrazides () exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus.

Enzyme Inhibition

The carbohydrazide functional group chelates metal ions, making it a candidate for metalloenzyme inhibition:

Physicochemical and Pharmacokinetic Properties

Actividad Biológica

The compound (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide is a derivative of oxolane and imidazole, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12N2O3

- Molecular Weight : 232.66 g/mol

- CAS Number : 1807939-82-7

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. The presence of the imidazolylmethyl group in (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide may enhance its effectiveness against various pathogens. For instance, studies on related imidazole derivatives have shown promising results against bacterial strains and fungi, suggesting that this compound may possess similar activities .

Anticancer Properties

Studies have highlighted the anticancer potential of imidazole-containing compounds. For example, derivatives with structural similarities to (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide have been tested for their ability to inhibit farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. Compounds with imidazole moieties demonstrated IC50 values ranging from 24 nM to over 1 µM against various cancer cell lines .

The mechanism by which (2R,3R)-3-(Imidazol-1-ylmethyl)oxolane-2-carbohydrazide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways associated with cancer progression.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.